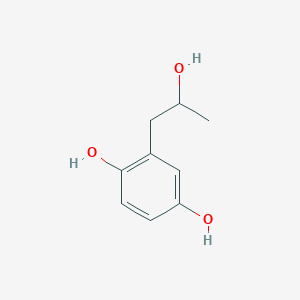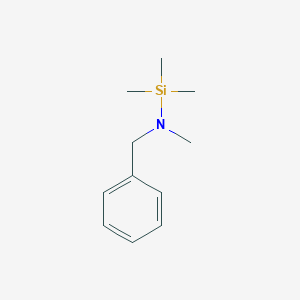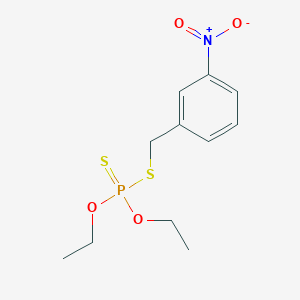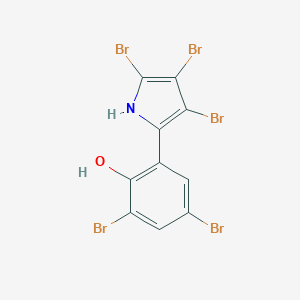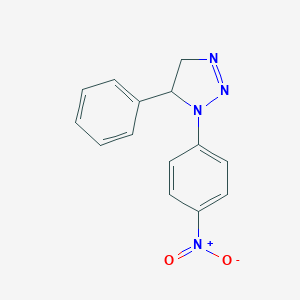
1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole, also known as NPT, is a heterocyclic compound that has been widely studied for its potential applications in the fields of chemistry and biology. NPT is a triazole derivative that has been synthesized through various methods, and its mechanism of action has been explored to understand its biochemical and physiological effects.
Scientific Research Applications
1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole has been studied for its potential applications in various fields, including chemistry and biology. In chemistry, 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole has been used as a ligand for the synthesis of metal complexes. In biology, 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole has been studied for its potential as an anti-cancer agent. 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole has also been explored for its potential as a fluorescent probe for the detection of metal ions. The diverse range of applications of 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole highlights its potential as a versatile compound.
Mechanism Of Action
The mechanism of action of 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in the formation of microtubules, which are essential for cell division. Inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis, making 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole a potential anti-cancer agent.
Biochemical And Physiological Effects
1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole has been shown to have anti-cancer activity in various cell lines, including breast cancer, lung cancer, and colon cancer. 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole has been explored for its potential as a fluorescent probe for the detection of metal ions. The biochemical and physiological effects of 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole highlight its potential as a useful tool in various fields.
Advantages And Limitations For Lab Experiments
1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole has several advantages for lab experiments, including its ease of synthesis and its potential as a versatile compound. However, 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole, including the exploration of its potential as an anti-cancer agent, the development of new synthesis methods, and the investigation of its potential as a fluorescent probe for the detection of metal ions. In addition, further research is needed to fully understand the mechanism of action of 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole and its potential applications in various fields.
Conclusion:
In conclusion, 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole is a heterocyclic compound that has been widely studied for its potential applications in the fields of chemistry and biology. The synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole have been explored in this paper. 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole has the potential to be a versatile compound with a diverse range of applications, highlighting its importance in scientific research.
Synthesis Methods
1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole has been synthesized through various methods, including the reaction of 4-nitrophenylhydrazine with phenylacetylene, followed by cyclization with triethyl orthoformate. Another method involves the reaction of 4-nitrophenylhydrazine with phenylacetylene, followed by cyclization with ethyl orthoformate. 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole has also been synthesized through the reaction of 4-nitrophenylhydrazine with phenylacetylene, followed by cyclization with acetic anhydride. The synthesis of 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole is an important step towards exploring its potential applications.
properties
CAS RN |
10480-11-2 |
|---|---|
Product Name |
1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole |
Molecular Formula |
C14H12N4O2 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-5-phenyl-4,5-dihydrotriazole |
InChI |
InChI=1S/C14H12N4O2/c19-18(20)13-8-6-12(7-9-13)17-14(10-15-16-17)11-4-2-1-3-5-11/h1-9,14H,10H2 |
InChI Key |
PUWUPGKGBRTMOT-UHFFFAOYSA-N |
SMILES |
C1C(N(N=N1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Canonical SMILES |
C1C(N(N=N1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Other CAS RN |
10480-11-2 |
synonyms |
1-(4-nitrophenyl)-5-phenyl-4,5-dihydrotriazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



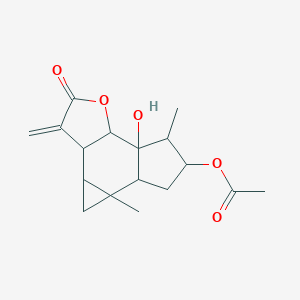
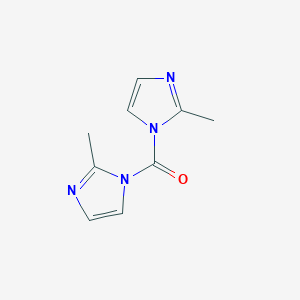
![1-Octanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-](/img/structure/B80124.png)
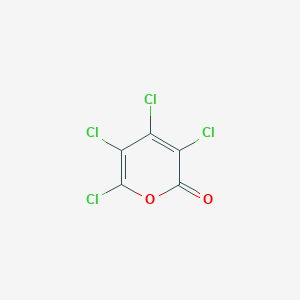
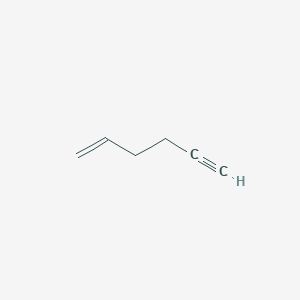
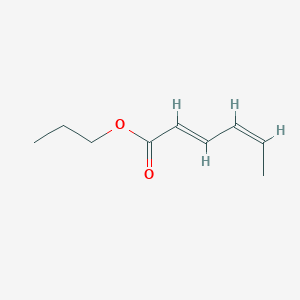
![Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate](/img/structure/B80133.png)
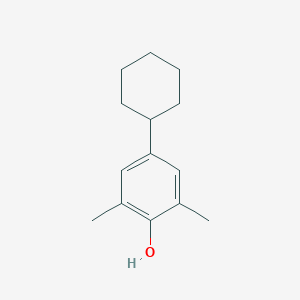
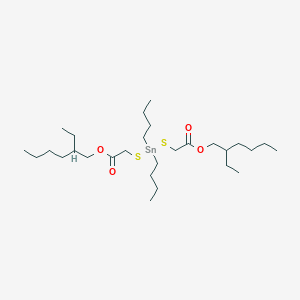
![2-(dimethoxymethyl)-1H-benzo[d]imidazole](/img/structure/B80139.png)
